molecular formula C24H31N3O5S3 B2831476 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683238-03-1

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Numéro de catalogue B2831476
Numéro CAS: 683238-03-1
Poids moléculaire: 537.71
Clé InChI: IANJKYHRQWLMKP-IZHYLOQSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H31N3O5S3 and its molecular weight is 537.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, including studies on compounds with similar structures to the one of interest, have demonstrated significant electrophysiological activity, highlighting their potential as class III electrophysiological agents. These compounds have shown potency in vitro, comparable to known selective class III agents, indicating the potential viability of the sulfamoyl and methylsulfonyl groups for producing significant cardiac electrophysiological effects (Morgan et al., 1990).

Anticonvulsant Properties

Zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide, is noted for its anticonvulsant properties. Although not the exact compound , zonisamide shares structural similarities, particularly in the sulfonamide moiety. It operates through a dual mechanism, affecting voltage-sensitive sodium and T-type calcium channels, without significant impact on L-type calcium currents. This dual action may explain its efficacy in patients resistant to other antiepileptic drugs (AEDs), providing insights into the therapeutic potential of related sulfonamide derivatives (Leppik, 2004).

Anticancer Activity

Compounds featuring the sulfonamide moiety, similar to the target compound, have been explored for their anticancer activities. Derivatives such as indapamide have been synthesized to exhibit pro-apoptotic effects on cancer cell lines, indicating the potential utility of sulfonamide derivatives in cancer therapy. This suggests a broad application of sulfonamide-containing compounds in the development of novel anticancer agents (Yılmaz et al., 2015).

Carbonic Anhydrase Inhibition

Research on sulfonamide derivatives has also highlighted their role as inhibitors of carbonic anhydrases, enzymes critical in various physiological processes. Novel small molecules featuring a sulfonamide moiety have been developed to inhibit carbonic anhydrase isoforms, demonstrating significant selectivity and potency. This inhibitory activity is crucial for exploring therapeutic applications in conditions like glaucoma, edema, and certain types of cancer, further emphasizing the pharmaceutical importance of sulfonamide derivatives (Alkhaldi et al., 2020).

Propriétés

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S3/c1-16(2)14-27(15-17(3)4)35(31,32)19-9-7-18(8-10-19)23(28)25-24-26(5)21-12-11-20(34(6,29)30)13-22(21)33-24/h7-13,16-17H,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANJKYHRQWLMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.